![molecular formula C6H9NO2 B1466779 5-Cyclopropyl-1,3-oxazolidin-2-one CAS No. 1466015-93-9](/img/structure/B1466779.png)
5-Cyclopropyl-1,3-oxazolidin-2-one
Overview
Description
The 1,3-oxazolidin-2-one nucleus is a popular heterocycle framework in synthetic organic chemistry for its use as a chiral auxiliary in stereoselective transformations . It is found in many biologically active compounds . Oxazolidinone derivatives are of particular interest for the creation of new antibacterial drugs with low resistance potential .
Synthesis Analysis
The synthesis of oxazolidin-2-ones derivatives was carried out starting from urea and ethanolamine reagents using microwave irradiation in a chemical paste medium . An efficient approach toward the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds is based on a combination of an asymmetric aldol and a modified Curtius protocol, which uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks .Chemical Reactions Analysis
Oxazolidin-2-ones are prepared by chemical synthesis via diverse synthetic routes that have been extensively studied in academic and industrial labs . The synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds is based on a combination of an asymmetric aldol and a modified Curtius protocol .Scientific Research Applications
Stereoselective Synthesis
Oxazolidin-2-ones, including 5-Cyclopropyl-1,3-oxazolidin-2-one, are used in stereoselective synthesis . An efficient approach has been reported for the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds, which is based on a combination of an asymmetric aldol and a modified Curtius protocol .
Drug Discovery
Oxazolidin-2-ones are interesting heterocyclic compounds with uses both as pharmaceuticals and as key synthetic intermediates . They have demonstrated a wide spectrum of pharmacological properties . This makes 5-Cyclopropyl-1,3-oxazolidin-2-one a potential candidate for early phases of drug discovery .
Antibacterial Activity
Since the discovery of antibacterial activity of certain oxazolidin-2-ones, the synthesis of substituted oxazolidin-2-one motifs has drawn considerable interest . For instance, linezolid, the first synthetic oxazolidin-2-one antimicrobial agent, has shown potent efficacy against Gram-positive bacteria .
Treatment of Drug-Resistant Infections
Linezolid was approved by the FDA for the treatment of a range of traditionally drug-resistant infections, including MRSA and drug-resistant tuberculosis . This suggests that 5-Cyclopropyl-1,3-oxazolidin-2-one could potentially be used in similar applications.
Synthesis of Antibacterial Drugs
Oxazolidinone derivatives are of particular interest for the creation of new antibacterial drugs with low resistance potential . To date, three compounds of this class, linezolid, tedizolid, and contezolid, are used in clinical practice .
Intramolecular Heterocyclization
New and modified existing methods for the formation of the 1,3-oxazolidin-2-one ring have been developed . One such method involves intramolecular heterocyclization .
Mechanism of Action
Future Directions
The significance of and the increased interest in oxazolidin-2-ones is confirmed by a large number of publications and several review papers dedicated to the development of methods for the synthesis of these derivatives and the study of their properties . This suggests that there is ongoing research in this area, and we can expect more advancements in the future.
properties
IUPAC Name |
5-cyclopropyl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6-7-3-5(9-6)4-1-2-4/h4-5H,1-3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXWOHYHDGRZNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CNC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-1,3-oxazolidin-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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